molecular formula C6H16Cl2N2O B1423111 ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride CAS No. 1315365-54-8

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

Cat. No.: B1423111
CAS No.: 1315365-54-8
M. Wt: 203.11 g/mol
InChI Key: NIEBLDGMZQPDKD-UHFFFAOYSA-N
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Description

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O. It is a derivative of hydrazine and tetrahydropyran, and it is commonly used in various chemical and biological research applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-ylmethyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted hydrazine derivatives .

Scientific Research Applications

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • ((Tetrahydro-2H-pyran-4-yl)methyl)amine
  • ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine
  • ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine monohydrochloride

Uniqueness

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride is unique due to its specific chemical structure, which combines the properties of both tetrahydropyran and hydrazine. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

oxan-4-ylmethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c7-8-5-6-1-3-9-4-2-6;;/h6,8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBLDGMZQPDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride
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((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride
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((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride
Reactant of Route 4
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride
Reactant of Route 5
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride
Reactant of Route 6
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

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